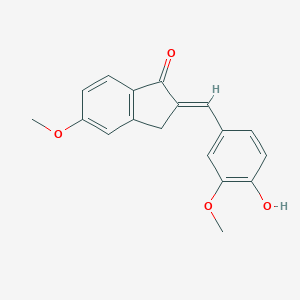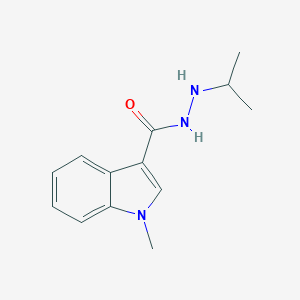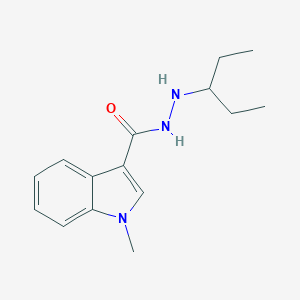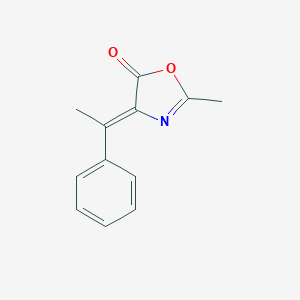![molecular formula C4H5ClN4 B231339 4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 16725-41-0](/img/structure/B231339.png)
4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane, also known as MOPE-2, is a synthetic compound that is widely used in scientific research. It is a lipid molecule that is composed of a dioxolane ring, a methoxy group, and an octadecenyl chain. MOPE-2 is a versatile compound that has a wide range of applications in various fields of study, including biochemistry, biophysics, and molecular biology.
Wirkmechanismus
4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane acts as a surfactant and forms micelles in aqueous solutions. It can also form vesicles and lipid bilayers in the presence of water. This compound interacts with other lipids and proteins in the membrane and can affect their structure and function. It has been shown to alter the activity of membrane-bound enzymes and receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the fluidity of lipid membranes and to affect the permeability of membranes to ions and molecules. This compound has also been shown to affect the activity of membrane-bound enzymes and receptors. It has been used to study the effects of lipids on ion channels and transporters.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane is a useful tool for studying the properties of lipid membranes. It is easy to synthesize and can be used in a variety of experimental conditions. However, there are some limitations to its use. This compound is a synthetic compound and may not accurately mimic the properties of natural membranes. It can also be difficult to control the concentration of this compound in experiments, which can affect the results.
Zukünftige Richtungen
There are many future directions for the use of 4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane in scientific research. One area of interest is the study of lipid-protein interactions in the membrane. This compound can be used to investigate the effects of lipids on the structure and function of membrane proteins. Another area of interest is the development of new synthetic lipids that can be used to mimic the properties of natural membranes. This compound can be used as a starting point for the synthesis of new lipids with different properties. Finally, this compound can be used to study the effects of lipids on the permeability of membranes to drugs and other molecules. This could lead to the development of new drugs that can target specific membrane components.
Synthesemethoden
4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane can be synthesized by several methods. One of the most common methods is the reaction of 2-methoxy-4-octadecenol with formaldehyde and acetaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium borohydride to yield this compound. Another method involves the reaction of 2-methoxy-4-octadecenol with paraformaldehyde and acetic anhydride in the presence of a Lewis acid catalyst. The product is then treated with sodium borohydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane is widely used in scientific research as a tool to study lipid membranes. It is used to mimic the properties of natural membranes and to investigate the interactions between membrane components. This compound is also used to study the effects of lipids on membrane proteins and enzymes. It is a useful tool for studying the structure and function of lipid bilayers and vesicles.
Eigenschaften
CAS-Nummer |
16725-41-0 |
|---|---|
Molekularformel |
C4H5ClN4 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
4-(2-methoxyoctadec-4-enoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C25H48O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26-4)20-27-21-24-22-28-25(2,3)29-24/h17-18,23-24H,5-16,19-22H2,1-4H3 |
InChI-Schlüssel |
KRNHAYPEMBWGNE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC=CCC(COCC1COC(O1)(C)C)OC |
Kanonische SMILES |
CCCCCCCCCCCCCC=CCC(COCC1COC(O1)(C)C)OC |
Synonyme |
4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



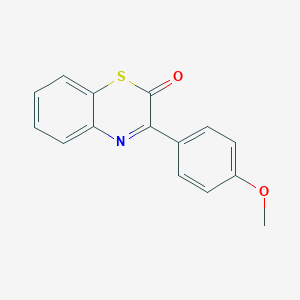
![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)
![(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one](/img/structure/B231262.png)
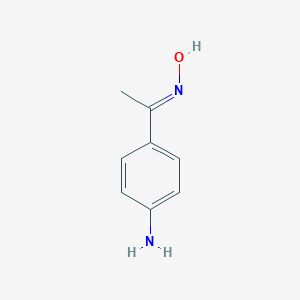
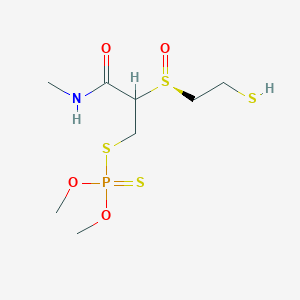
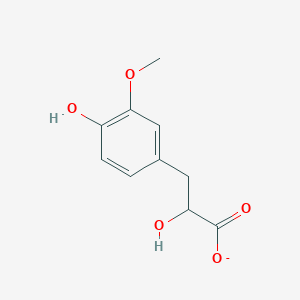
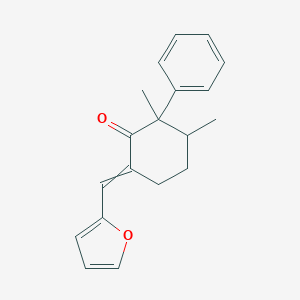


![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
